molecular formula C24H23ClN2O5 B12499986 Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12499986
M. Wt: 454.9 g/mol
InChI Key: BQBABCRIHWROHY-UHFFFAOYSA-N
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Description

ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a furan ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Amidation: The furan ring is then reacted with an amine to form the amide bond.

    Morpholine incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group will produce an amine.

Scientific Research Applications

ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-[5-(2-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the morpholine moiety also adds to its distinct properties, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

ethyl 5-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H23ClN2O5/c1-2-31-24(29)19-15-18(6-7-20(19)27-10-12-30-13-11-27)26-23(28)22-9-8-21(32-22)16-4-3-5-17(25)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,26,28)

InChI Key

BQBABCRIHWROHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

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